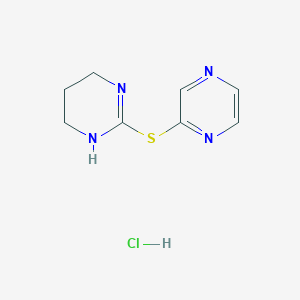

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride

Description

Historical Context of Tetrahydropyrimidine Research

Tetrahydropyrimidines have been investigated since the late 19th century, with foundational work by Hofmann in 1888, who first prepared 2-methyl-1,4,5,6-tetrahydropyrimidine via condensation reactions. Early syntheses relied on thermal cyclization of diamine-acid adducts, exemplified by Harries and Haga’s 1899 fusion of 2,4-pentanediamine dihydrochloride with sodium acetate to yield trimethylated derivatives. A pivotal advancement came in 1940 with Aspinall’s sealed-tube method, which enabled efficient synthesis of 2-substituted tetrahydropyrimidines via monoacylated 1,3-propanediamine dehydration. Subsequent modifications by Skinner and Wunz introduced reduced-pressure heating, broadening access to unsubstituted and multi-substituted variants.

Table 1: Key Milestones in Tetrahydropyrimidine Synthesis

Significance in Medicinal Chemistry and Drug Discovery

Tetrahydropyrimidines are valued for their structural mimicry of nucleic acid bases and adaptability as pharmacophores. Monastrol, a 1,2,3,4-tetrahydropyrimidine, exemplifies their therapeutic potential as a kinesin Eg5 inhibitor, inducing mitotic arrest in cancer cells. Recent derivatives exhibit broad-spectrum bioactivities:

Table 2: Biological Activities of Tetrahydropyrimidine Derivatives

The Biginelli reaction has emerged as a cornerstone for synthesizing bioactive tetrahydropyrimidines, enabling rapid diversification of C-4 and C-5 positions. Ultrasound-assisted methods further enhance efficiency, as demonstrated in morpholine-catalyzed syntheses of carbonitrile derivatives.

Evolution of Pyrazine-Tetrahydropyrimidine Hybrid Structures

The integration of pyrazine—a nitrogen-rich heterocycle with electron-deficient aromaticity—into tetrahydropyrimidine frameworks aims to synergize metabolic stability and target affinity. While direct reports on 2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride remain scarce, analogous hybrids suggest rational design principles:

- Sulfanyl Linkages : The thioether bridge in the target compound may enhance lipophilicity and modulate enzyme binding, as seen in thiourea-derived tetrahydropyrimidines.

- Pyrazine Contributions : Pyrazine’s planar structure facilitates π-π interactions with biological targets, while its solubility profile complements the partially saturated tetrahydropyrimidine ring.

Synthetic routes likely adapt Biginelli or ultrasound-assisted protocols, substituting traditional aldehydes with pyrazine-containing intermediates to install the sulfanyl moiety.

Current Research Priorities and Knowledge Gaps

Despite progress, critical gaps persist in understanding and optimizing pyrazine-tetrahydropyrimidine hybrids:

Table 3: Research Priorities and Unmet Needs

Emerging priorities include leveraging computational models to predict binding affinities and expanding into antiviral applications, building on anti-HIV-1 activities observed in related tetrahydropyrimidines.

Properties

IUPAC Name |

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S.ClH/c1-2-11-8(12-3-1)13-7-6-9-4-5-10-7;/h4-6H,1-3H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHQZILKZRKTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SC2=NC=CN=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride typically involves the reaction of pyrazine-2-thiol with 1,4,5,6-tetrahydropyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazine or pyrimidine rings.

Scientific Research Applications

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related derivatives:

*†Estimated based on analogous compounds. *Assumed formula from nomenclature.

Key Research Findings and Implications

Electronic Effects : The sulfanyl group in the target compound provides a balance between electron donation (via sulfur’s lone pairs) and moderate polarity, contrasting with the electron-withdrawing nature of sulfonyl or -CF₃ groups in analogs .

Stability : Sulfanyl linkages may offer improved metabolic stability compared to sulfonamides, which are prone to enzymatic hydrolysis .

Biological Activity

The compound 2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride is a derivative of pyrazine and tetrahydropyrimidine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydropyrimidine derivatives with pyrazine compounds. This process can be optimized through various methods such as reflux conditions and recrystallization to enhance yield and purity.

Anticancer Properties

Recent studies have demonstrated that compounds within the pyrazine family exhibit significant anticancer properties. For instance, a related pyrazine derivative was shown to induce apoptosis in leukemia cells by disrupting cell cycle progression and promoting cell death through intrinsic pathways. The compound's mechanism involved downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax) in K562 leukemia cells .

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| 2-mOPP | 25 | K562 | Induces apoptosis via Bcl-2/Bax modulation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of tetrahydropyrimidines possess significant antibacterial activity against various pathogens. A study reported that certain thioxopyrimidinone derivatives showed promising antimicrobial effects, suggesting that modifications to the tetrahydropyrimidine structure could enhance these properties .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may function as an enzyme inhibitor by binding to active sites on target proteins, thereby blocking substrate access and altering metabolic pathways.

Case Studies

- Apoptosis Induction in Leukemia Cells : A study involving a pyrazine derivative demonstrated its effectiveness in inducing apoptosis in K562 cells. The treatment led to significant morphological changes indicative of apoptosis and cell cycle arrest in the G0/G1 phase .

- Antimicrobial Evaluation : In another investigation, various derivatives were synthesized from thioxopyrimidinones and tested for antimicrobial activity. The results indicated that certain compounds exhibited high efficacy against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key synthetic routes for 2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)pyrazine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

- Substitution : Reacting pyrazine derivatives with 1,4,5,6-tetrahydropyrimidine-2-thiol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF at 60–80°C .

- Cyclization : Utilizing precursors like pyrazine hydrazides with thiourea derivatives, followed by HCl treatment to form the hydrochloride salt .

- Critical Factors : Base strength affects thiolate ion formation; excess HCl ensures salt stability. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry using SHELXL for refinement (e.g., hydrogen bonding between pyrazine N and HCl) .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies pyrazine (δ 8.5–9.0 ppm) and tetrahydropyrimidine protons (δ 2.5–4.0 ppm). IR confirms S-H stretching (2500–2600 cm⁻¹) and HCl presence .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition points (>200°C typical for hydrochloride salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- In vitro assays : Standardize cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH 7.4, 37°C) to minimize variability .

- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and LC-MS/MS for metabolite profiling .

- Mechanistic studies : Employ molecular docking (AutoDock Vina) to model interactions with targets like GPCRs or kinases, correlating with experimental IC₅₀ values .

Q. What strategies optimize regioselective substitution at the pyrazine ring while minimizing side reactions?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing groups (e.g., Cl) at specific positions to activate reaction sites. For example, chloro-substituted pyrazines enhance nucleophilic attack at the 2-position .

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-S bond formation with aryl boronic acids, improving regioselectivity .

- Side reaction mitigation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and quench intermediates with aqueous NH₄Cl to prevent over-oxidation .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target interactions?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate logP (~1.5), solubility (-3.0 logS), and blood-brain barrier permeability. Adjust substituents (e.g., trifluoromethyl) to enhance bioavailability .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., with GABAA receptors) in Desmond (100 ns trajectories) to assess binding stability and hydrogen-bond retention .

- QSAR models : Train models on pyrazine derivatives’ IC₅₀ data to predict activity against antimicrobial targets (R² >0.85 validated via leave-one-out cross-validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.